Butyrophenone, 4-(4-(2-pyridyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride
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Overview
Description
Butyrophenone, 4-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a complex organic compound that belongs to the class of butyrophenones. This compound is characterized by the presence of a butyrophenone core structure, which is substituted with a pyridylpiperazine moiety and three methoxy groups. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyrophenone, 4-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride typically involves multiple steps, including the formation of the butyrophenone core, the introduction of the pyridylpiperazine moiety, and the addition of methoxy groups. Common synthetic routes include:
Formation of the Butyrophenone Core: This step often involves the Friedel-Crafts acylation of a benzene derivative with a butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Pyridylpiperazine Moiety: This can be achieved through nucleophilic substitution reactions where a pyridylpiperazine derivative is reacted with the butyrophenone intermediate.
Addition of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 4-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Butyrophenone, 4-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of butyrophenone, 4-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to interact with dopamine receptors, leading to its neuroleptic effects. It may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Azaperone: A butyrophenone derivative with similar neuroleptic properties.
Haloperidol: Another butyrophenone used as an antipsychotic.
Droperidol: Known for its antiemetic and sedative effects.
Uniqueness
Butyrophenone, 4-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the pyridylpiperazine moiety and the trimethoxy groups differentiates it from other butyrophenone derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications.
Properties
CAS No. |
16785-30-1 |
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Molecular Formula |
C22H31Cl2N3O4 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
4-(4-pyridin-1-ium-2-ylpiperazin-1-ium-1-yl)-1-(3,4,5-trimethoxyphenyl)butan-1-one;dichloride |
InChI |
InChI=1S/C22H29N3O4.2ClH/c1-27-19-15-17(16-20(28-2)22(19)29-3)18(26)7-6-10-24-11-13-25(14-12-24)21-8-4-5-9-23-21;;/h4-5,8-9,15-16H,6-7,10-14H2,1-3H3;2*1H |
InChI Key |
CIWJKMWPLBHARK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCC[NH+]2CCN(CC2)C3=CC=CC=[NH+]3.[Cl-].[Cl-] |
Origin of Product |
United States |
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